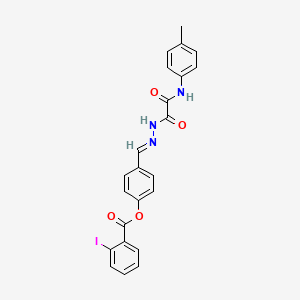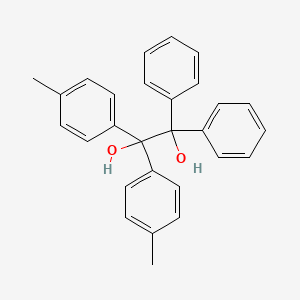![molecular formula C14H10F2N4O3 B11948276 n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide CAS No. 3743-87-1](/img/structure/B11948276.png)
n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide: is a synthetic organic compound with the molecular formula C14H10F2N4O3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide typically involves the following steps:
Diazotization: The starting material, 4-nitroaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3,5-difluoroaniline in the presence of a base, such as sodium acetate, to form the azo compound.
Acetylation: The resulting azo compound is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The difluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The azo group can be oxidized to form azoxy compounds using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, appropriate solvents (e.g., ethanol).
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Reduction: Formation of n-{3,5-Difluoro-4-[(e)-(4-aminophenyl)diazenyl]phenyl}acetamide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of azoxy derivatives.
Aplicaciones Científicas De Investigación
n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its azo and nitro functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its azo linkage, which imparts color.
Mecanismo De Acción
The mechanism of action of n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitro and azo groups can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
n-{3,5-Difluoro-4-[(e)-(4-aminophenyl)diazenyl]phenyl}acetamide: Similar structure but with an amino group instead of a nitro group.
n-{3,5-Difluoro-4-[(e)-(4-methylphenyl)diazenyl]phenyl}acetamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide is unique due to the presence of both difluoro and nitrophenyl groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and biological interactions, making it a versatile compound for research and industrial purposes.
Propiedades
Número CAS |
3743-87-1 |
|---|---|
Fórmula molecular |
C14H10F2N4O3 |
Peso molecular |
320.25 g/mol |
Nombre IUPAC |
N-[3,5-difluoro-4-[(4-nitrophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C14H10F2N4O3/c1-8(21)17-10-6-12(15)14(13(16)7-10)19-18-9-2-4-11(5-3-9)20(22)23/h2-7H,1H3,(H,17,21) |
Clave InChI |
ICGRNBQHIVMSMS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C(=C1)F)N=NC2=CC=C(C=C2)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


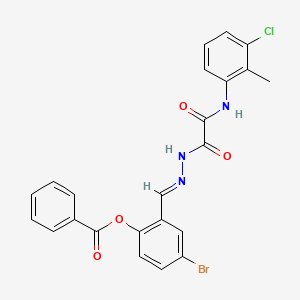
![3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11948204.png)
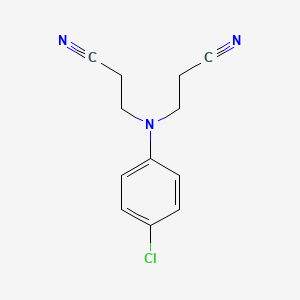


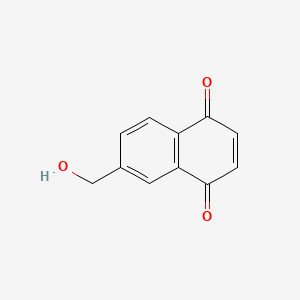

![N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide](/img/structure/B11948251.png)

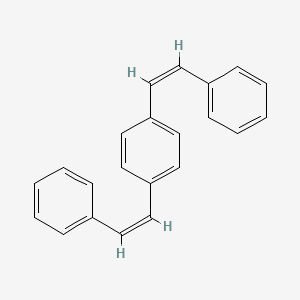
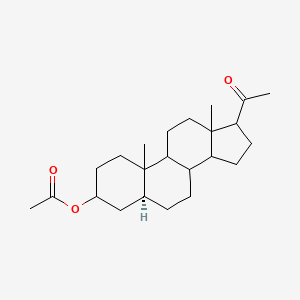
![N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide](/img/structure/B11948286.png)
